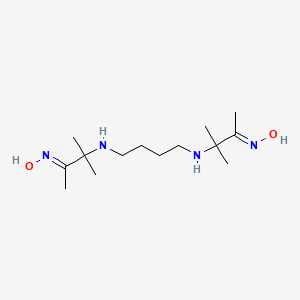
Upenazime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Upenazime, with the chemical formula C14H30N4O2 , is a non-radioactive chemical precursor compound used in diagnostic imaging . It is known for its unique molecular structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Upenazime involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. The exact synthetic routes and conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in controlled environments. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Safety measures are also in place to handle any hazardous materials involved in the production process .
Chemical Reactions Analysis
Types of Reactions
Upenazime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction can produce various reduced forms .
Scientific Research Applications
Upenazime has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Utilized in diagnostic imaging and as a potential therapeutic agent.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Upenazime involves its interaction with specific molecular targets and pathways. It acts by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which this compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Upenazime include:
Phenazine derivatives: These compounds share structural similarities with this compound and have comparable chemical properties.
Other diagnostic imaging precursors: Compounds used in similar applications, such as certain radiopharmaceuticals
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which confers unique properties and applications. Its non-radioactive nature makes it particularly valuable in diagnostic imaging, reducing the risks associated with radioactive materials .
Properties
CAS No. |
759443-00-0 |
|---|---|
Molecular Formula |
C14H30N4O2 |
Molecular Weight |
286.41 g/mol |
IUPAC Name |
(NE)-N-[3-[4-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]butylamino]-3-methylbutan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C14H30N4O2/c1-11(17-19)13(3,4)15-9-7-8-10-16-14(5,6)12(2)18-20/h15-16,19-20H,7-10H2,1-6H3/b17-11+,18-12+ |
InChI Key |
HOZDZMALDHKOFZ-JYFOCSDGSA-N |
Isomeric SMILES |
C/C(=N\O)/C(NCCCCNC(/C(=N/O)/C)(C)C)(C)C |
Canonical SMILES |
CC(=NO)C(C)(C)NCCCCNC(C)(C)C(=NO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(E)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858905.png)


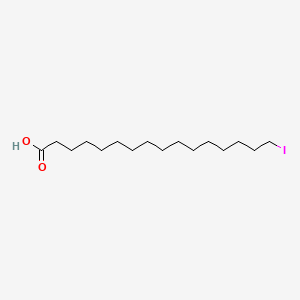
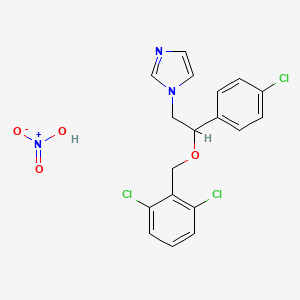
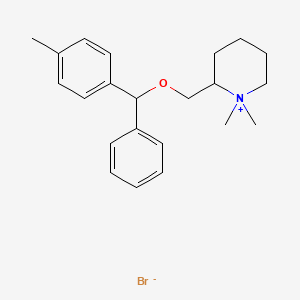

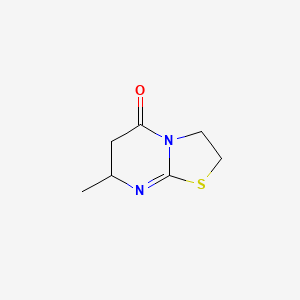

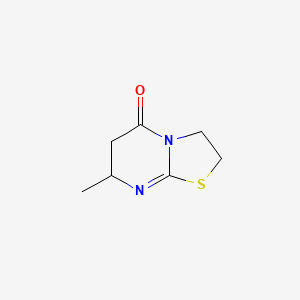
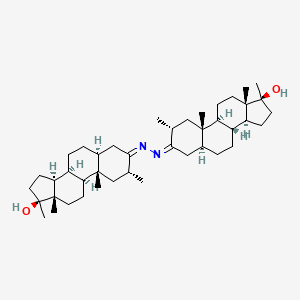
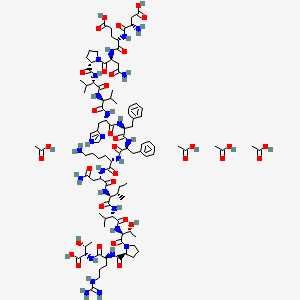
![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)

